(S)-4-(3-Methylpentyl)isoxazole
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Overview
Description
(S)-4-(3-Methylpentyl)isoxazole is a chiral isoxazole derivative. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are significant in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives typically involves the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by metals such as copper (Cu(I)) or ruthenium (Ru(II)), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs continuous flow chemistry techniques to enhance reaction efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (S)-4-(3-Methylpentyl)isoxazole can undergo various chemical reactions, including:
Oxidation: Conversion to oxazoles or other oxidized derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Introduction of different functional groups at specific positions on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
(S)-4-(3-Methylpentyl)isoxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antibacterial, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-(3-Methylpentyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Sulfamethoxazole: An antibiotic containing an isoxazole ring.
Muscimol: A psychoactive compound with an isoxazole structure.
Ibotenic Acid: A neurotoxic compound with an isoxazole moiety.
Uniqueness: (S)-4-(3-Methylpentyl)isoxazole is unique due to its specific chiral configuration and the presence of a 3-methylpentyl group. This structural uniqueness can lead to distinct biological activities and applications compared to other isoxazole derivatives .
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-[(3S)-3-methylpentyl]-1,2-oxazole |
InChI |
InChI=1S/C9H15NO/c1-3-8(2)4-5-9-6-10-11-7-9/h6-8H,3-5H2,1-2H3/t8-/m0/s1 |
InChI Key |
KWFMVEFHQOAXIO-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@H](C)CCC1=CON=C1 |
Canonical SMILES |
CCC(C)CCC1=CON=C1 |
Origin of Product |
United States |
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